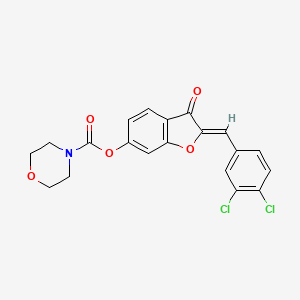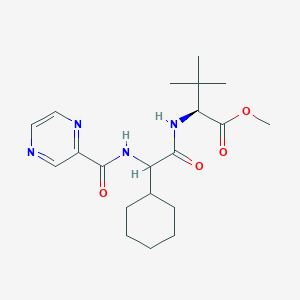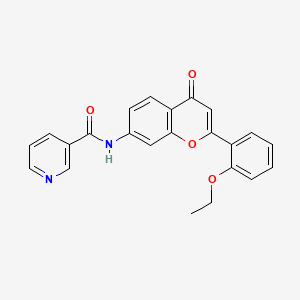
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, also known as EN-7, is a synthetic compound that has been studied for its potential therapeutic applications.
作用机制
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide exerts its therapeutic effects through various mechanisms of action, including the inhibition of key signaling pathways involved in cancer and inflammation, the modulation of cellular redox balance, and the activation of neuroprotective pathways. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are involved in cancer and inflammation, respectively. N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide also increases the activity of antioxidant enzymes and reduces oxidative stress, which is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to inhibit the activity of key enzymes involved in cancer cell proliferation and migration, such as matrix metalloproteinases and urokinase plasminogen activator. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, and reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α.
实验室实验的优点和局限性
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, there are also some limitations to its use, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
未来方向
There are several future directions for research on N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to elucidate the precise mechanisms of action of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide and to optimize its pharmacological properties, such as solubility and stability. Additionally, the development of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide analogs with improved efficacy and selectivity may also be a promising avenue for future research.
合成方法
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide can be synthesized through a multi-step process involving the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base to form a diethyl ester. The diethyl ester is then treated with hydrazine hydrate to form a hydrazone intermediate, which is further reacted with 2-aminonicotinamide to yield N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide.
科学研究应用
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In inflammation research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been demonstrated to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide has been found to protect against neuronal cell death and improve cognitive function.
属性
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-28-20-8-4-3-7-18(20)22-13-19(26)17-10-9-16(12-21(17)29-22)25-23(27)15-6-5-11-24-14-15/h3-14H,2H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXLKNDINCETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)
![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

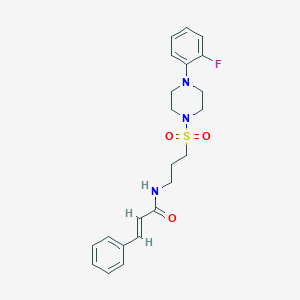

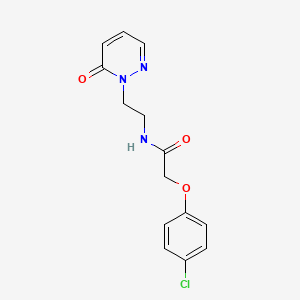
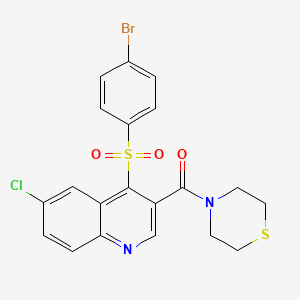
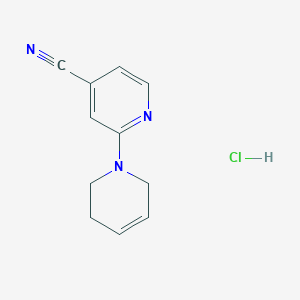
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
